molecular formula C10H13N3O2 B13761984 Acetamide, N-((N-nitrosobenzylamino)methyl)- CAS No. 59665-12-2

Acetamide, N-((N-nitrosobenzylamino)methyl)-

Cat. No.: B13761984
CAS No.: 59665-12-2
M. Wt: 207.23 g/mol
InChI Key: RZEYGANZBZEGKD-UHFFFAOYSA-N
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Description

This configuration introduces unique chemical reactivity, particularly due to the presence of the nitroso (–N=O) group, which is known to participate in redox reactions and influence biological interactions.

Properties

CAS No.

59665-12-2

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

N-[[benzyl(nitroso)amino]methyl]acetamide

InChI

InChI=1S/C10H13N3O2/c1-9(14)11-8-13(12-15)7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,11,14)

InChI Key

RZEYGANZBZEGKD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCN(CC1=CC=CC=C1)N=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-((N-nitrosobenzylamino)methyl)- typically involves the reaction of benzylamine with nitrous acid to form N-nitrosobenzylamine. This intermediate is then reacted with acetamide under specific conditions to yield the final product. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-((N-nitrosobenzylamino)methyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various solvents (e.g., ethanol, methanol). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction may produce amines. Substitution reactions can result in a variety of substituted acetamide derivatives .

Scientific Research Applications

Toxicology Studies

N-nitrosamines, including Acetamide, N-((N-nitrosobenzylamino)methyl)-, are of significant interest in toxicology due to their carcinogenic potential. Research has focused on their mechanisms of action, particularly how they interact with DNA and other cellular components.

  • Carcinogenicity : Studies have shown that nitrosamines can induce mutations leading to cancer. For instance, the compound's ability to form DNA adducts has been documented, which is a critical step in the carcinogenic process .
  • Risk Assessment : Regulatory bodies like the FDA monitor nitrosamine levels in pharmaceuticals due to their health risks. Recent analyses have led to stricter guidelines regarding acceptable limits of nitrosamines in drug products .

Pharmaceutical Applications

Acetamide, N-((N-nitrosobenzylamino)methyl)- has been investigated for its role as a potential pharmaceutical agent. Its nitrosamine structure can enhance the efficacy of certain drugs through mechanisms such as:

  • Drug Delivery Systems : The compound's electrophilic nature allows it to modify drug molecules, potentially improving their delivery and effectiveness .
  • Therapeutic Agents : Research into its use as an anticancer agent is ongoing, with studies examining its effects on various cancer cell lines .

Chemical Synthesis

In organic chemistry, Acetamide, N-((N-nitrosobenzylamino)methyl)- serves as a precursor for synthesizing other compounds. Its ability to undergo various reactions makes it valuable in creating complex organic molecules.

  • Synthesis of Nitrosamines : The compound can be utilized in the synthesis of other nitrosamines, which are important for studying their biological effects .

Case Study 1: Carcinogenic Mechanisms

A study published in Toxicology Letters examined the carcinogenic mechanisms of various nitrosamines, including Acetamide, N-((N-nitrosobenzylamino)methyl)-. It was found that exposure led to significant DNA damage in laboratory models, supporting the need for further research into its safety profile .

Case Study 2: Pharmaceutical Contamination

Following reports of nitrosamine contamination in blood pressure medications, researchers analyzed the presence of Acetamide, N-((N-nitrosobenzylamino)methyl)- in several pharmaceutical products. The findings prompted regulatory reviews and recalls due to safety concerns associated with long-term exposure .

Mechanism of Action

The mechanism of action of Acetamide, N-((N-nitrosobenzylamino)methyl)- involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison is based on structural analogs and functional group analysis derived from the evidence.

Table 1: Key Structural and Functional Comparisons

Compound Name Key Functional Groups Unique Properties/Applications Reference
Acetamide, N-acetyl-N-nitroso- Nitroso, acetyl High reactivity in sulfur-containing heterocycle synthesis; toxicological concerns due to nitroso group
Acetamide, N-[[3-(cyanoamino)phenyl]methyl]- Cyanoamino, benzyl Enhanced biological activity via cyano group interactions
N-(2-Bromo-4-methylphenyl)acetamide Bromine, methyl substituents Distinct biological activity in neurodegenerative disease models
Acetamide, 2-(N-nitro-N-(2,2,2-trinitroethyl)amino)- Multiple nitro groups Explosive potential; unique steric and electronic effects
Acetamide, N-[2-[(2-chloro-4-nitrophenyl)azo]-...] Azo linkage, chloro, nitro groups Dye chemistry applications; photostability

Functional Group Analysis

Nitroso (–N=O) Group: Present in Acetamide, N-acetyl-N-nitroso-, this group is redox-active and can form coordination complexes. It is associated with mutagenicity in some contexts .

Benzylamino (–NH–CH₂–C₆H₅) Group: Found in Acetamide, N-[[3-(cyanoamino)phenyl]methyl]-, this group enhances lipophilicity and binding affinity to aromatic biological targets (e.g., enzymes or receptors) . In the target compound, the benzylamino group could improve membrane permeability in drug design.

Azo (–N=N–) Linkage :

  • Compounds like Acetamide, N-[2-[(2-chloro-4-nitrophenyl)azo]-...] utilize azo groups for chromophore properties, making them useful in dyes and sensors .
  • While the target compound lacks an azo group, its nitroso functionality may offer alternative photochemical applications.

Research Findings and Data Gaps

  • Structural Studies: No crystallographic or spectroscopic data for the target compound are available in the evidence. However, analogs like N-Methyl-N-(2-nitrobenzene-1-sulfonyl)acetamide have confirmed planar aromatic systems via X-ray diffraction, which could guide predictions for the target’s conformation .
  • Biological Screening: High-throughput methods used for Acetamide, 2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-... could be adapted to test the target compound’s efficacy in drug discovery .

Biological Activity

Acetamide, N-((N-nitrosobenzylamino)methyl)- is a nitrosamine derivative that has garnered attention in the field of toxicology due to its potential carcinogenic properties and biological activity. This article explores its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : Acetamide, N-((N-nitrosobenzylamino)methyl)-
  • Molecular Formula : C10H12N4O2
  • Molecular Weight : 220.23 g/mol

The compound features a nitrosobenzylamino group, which is known to impart significant biological activity through mechanisms involving DNA interaction and mutagenicity.

The biological activity of Acetamide, N-((N-nitrosobenzylamino)methyl)- is primarily due to its ability to form reactive intermediates that can alkylate DNA. This process leads to mutations and potentially carcinogenic effects. The nitroso group can undergo reduction in biological systems, generating reactive nitrogen species that interact with nucleophilic sites in DNA, resulting in:

  • DNA Alkylation : The formation of adducts that disrupt normal base pairing.
  • Mutagenicity : Induction of mutations in bacterial models such as Salmonella typhimurium.

Mutagenicity Studies

Research has shown that related nitrosamines exhibit significant mutagenic properties. For instance:

  • Benzylating Activity : Unsymmetrically substituted N-nitrosomethylbenzylamine has been identified as an esophageal carcinogen with methylating and benzylating properties . Similar mechanisms are suspected for Acetamide, N-((N-nitrosobenzylamino)methyl)-.

A study conducted on various nitrosamines demonstrated that compounds like N-nitrosobenzylurea were direct acting mutagens in Salmonella strains TA 98 and TA 1535, indicating the potential for Acetamide to exhibit similar effects .

Case Studies

  • Carcinogenic Potential :
    • In a study assessing the carcinogenicity of nitrosamines, it was found that the benzylation process could lead to significant biological consequences, including DNA damage and subsequent cancer development .
  • Toxicological Assessments :
    • Toxicological evaluations have indicated that exposure to nitrosamines can cause various health issues, including irritation and potential long-term carcinogenic effects .

Comparative Analysis with Related Compounds

Compound NameMutagenicityCarcinogenicityBiological Activity
Acetamide, N-((N-nitrosobenzylamino)methyl)-YesPotentialHigh
N-NitrosomethylbenzylamineYesConfirmedHigh
N-NitrosobenzylureaYesConfirmedModerate

This table illustrates the comparative biological activity of Acetamide with other related compounds, highlighting its potential risks.

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